BMS-202 - 1675203-84-5

BMS-202

Catalog Number: EVT-262975
CAS Number: 1675203-84-5
Molecular Formula: C25H29N3O3
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-202 is a small molecule classified as an immune checkpoint inhibitor. [, , , , , , , , , ] Specifically, it acts as an antagonist of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. [2, 3, 5, 7, 12, 14-16, 18, 23, 24, 28, 30] This interaction plays a crucial role in immune evasion by cancer cells. BMS-202 disrupts this interaction, hindering the ability of cancer cells to evade the immune system. [, , , , , , ]

  • Investigating the PD-1/PD-L1 pathway and its role in cancer. [, , , , ]
  • Evaluating the efficacy of combination therapies involving immune checkpoint blockade. [, , , , , , ]

BMS-200

  • Compound Description: BMS-200 is a small molecule inhibitor of the PD-1/PD-L1 interaction developed by Bristol-Myers Squibb (BMS) []. It acts by inducing the dimerization of PD-L1, with each dimer binding one molecule of BMS-200 at its interface [].
  • Relevance: BMS-200 is structurally related to BMS-202 and serves as an important reference compound for understanding the structure-activity relationships of this class of PD-L1 inhibitors. Studies comparing BMS-200 and BMS-202 have provided insights into the binding modes and inhibitory mechanisms of these compounds [].

PCC0208025

  • Compound Description: PCC0208025 is another name used to refer to BMS-202 in some studies [].

X14

  • Compound Description: X14 is a novel small-molecule PD-1/PD-L1 inhibitor with a naphthyridin scaffold []. It exhibits potent inhibitory activity against the PD-1/PD-L1 interaction and demonstrates favorable pharmacokinetic properties, including good oral bioavailability.

LP23

  • Compound Description: LP23 is a novel biphenyl ether and oxadiazole thioether-based small-molecule PD-1/PD-L1 inhibitor []. It is distinct from arylmethylamine/biphenyl core-based inhibitors and exhibits potent PD-L1 inhibitory activity, surpassing BMS-202.

Compound 10

  • Compound Description: Compound 10 is a 2,4,6-tri-substituted 1,3,5-triazine derivative that demonstrates strong binding affinity to the PD-L1 protein []. It effectively enhances the antitumor immune activity of peripheral blood mononuclear cells against PD-L1 expressing cancer cells.

KYA1797K

  • Compound Description: KYA1797K is a known potent Wnt/β-catenin inhibitor that was identified as a weak PD-L1 binder []. It interacts with the interface of the PD-L1 dimer, similar to BMS-202.

Britannin (BRT)

  • Compound Description: Britannin is a pseudoguaianolide-type sesquiterpene lactone with anticancer activity attributed to its modulation of NFkB and the Nrf2-Keap1 signaling pathway []. It has also been shown to down-regulate PD-L1 expression on cancer cells.

Chamissonolide (CHM)

  • Compound Description: Chamissonolide is another pseudoguaianolide sesquiterpene lactone, structurally similar to britannin []. Docking studies predicted its ability to form stable complexes with the PD-L1 dimer.

Compound 7

  • Compound Description: Compound 7 is a 3-(4-((5-((2-methylbiphenyl-3-yl)methoxy)-2-(piperazin-1-ylmethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)benzonitrile derivative that exhibited potent inhibitory activity against PD-1/PD-L1 binding in a HTRF assay [].
Source and Classification

BMS-202 was developed by Bristol-Myers Squibb and belongs to a class of immune checkpoint inhibitors. It is specifically designed to inhibit the interaction between PD-1 and PD-L1, thereby enhancing T-cell activity against tumors. This compound is classified as a small-molecule inhibitor based on its structure and mechanism of action.

Synthesis Analysis

The synthesis of BMS-202 involves several key steps, primarily through organic synthesis techniques. The compound is synthesized using a combination of reactions including:

  1. Sandmeyer Reaction: This method is used to prepare key intermediates from starting materials.
  2. Williamson Ether Synthesis: Employed to create ether linkages in the molecular structure.
  3. N-Alkylation: This reaction introduces alkyl groups to the nitrogen atom in the molecule.
  4. Suzuki Coupling Reaction: A crucial step that forms carbon-carbon bonds, linking aromatic groups.

The synthetic pathway is complex, requiring careful control of reaction conditions and purification processes such as thin-layer chromatography and high-performance liquid chromatography to ensure the purity and yield of BMS-202 .

Molecular Structure Analysis

BMS-202 has a well-defined molecular structure characterized by three essential pharmacophores:

  1. Biphenyl Core: This is the minimal fragment necessary for binding to PD-L1.
  2. Polar Moiety: Interacts with polar residues in the solvent-oriented region, enhancing solubility and binding affinity.
  3. Linker Region: Connects the biphenyl core and polar moiety, crucial for maintaining structural integrity during binding.

The molecular formula of BMS-202 includes specific functional groups that facilitate its interaction with target proteins, contributing to its efficacy as an inhibitor .

Structural Data

  • Molecular Weight: Approximately 400 g/mol
  • Chemical Formula: C₁₈H₁₈BrN₃O
  • Crystallography: X-ray crystallography has been utilized to elucidate the binding conformation of BMS-202 with PD-L1, revealing critical interactions that stabilize the inhibitor within the binding site .
Chemical Reactions Analysis

BMS-202 undergoes several chemical reactions that are essential for its activity:

  1. Binding Reaction: The primary reaction involves the formation of a stable complex with PD-L1, inhibiting its interaction with PD-1.
  2. Cellular Uptake: The compound's lipophilicity allows it to permeate cell membranes effectively, where it exerts its pharmacological effects.
  3. Metabolic Pathways: Once inside cells, BMS-202 may be subject to metabolic transformations that can affect its efficacy and half-life.

These reactions are critical for understanding how BMS-202 functions at a cellular level and its potential side effects .

Mechanism of Action

BMS-202 operates by blocking the PD-1/PD-L1 interaction, which is pivotal in immune evasion by tumors. The mechanism involves:

  1. Inhibition of Dimerization: By binding to PD-L1, BMS-202 prevents it from dimerizing with PD-1, thereby restoring T-cell activation.
  2. Signaling Pathway Modulation: The compound has been shown to affect downstream signaling pathways, notably the extracellular signal-regulated kinase (ERK) and transforming growth factor beta 1 (TGFβ1)/Smad pathways, which are involved in cell proliferation and fibrosis .
  3. Impact on Tumor Microenvironment: BMS-202 alters metabolic processes within tumor cells, leading to changes in gene expression that favor anti-tumor immunity .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline form.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with biological targets without significant off-target effects reported in initial studies.

These properties are critical for determining the appropriate formulation and delivery methods for therapeutic applications .

Applications

BMS-202 has several promising applications in scientific research and medicine:

  1. Cancer Therapy: As an immune checkpoint inhibitor, BMS-202 is being explored for its potential to enhance anti-tumor responses in various cancers such as glioblastoma and melanoma.
  2. Fibrosis Treatment: Recent studies indicate that BMS-202 may be effective in treating hypertrophic scars by modulating fibroblast activity and reducing extracellular matrix deposition .
  3. Research Tool: BMS-202 serves as a valuable tool for studying PD-1/PD-L1 interactions and their implications in immune regulation.
Molecular Characterization of BMS-202

Chemical Structure & Physicochemical Properties

BMS-202 (chemical name: N-{2-[({2-Methoxy-6-[(2-Methyl[1,1'-Biphenyl]-3-Yl)methoxy]pyridin-3-Yl}methyl)amino]ethyl}acetamide) is a synthetic organic compound with the molecular formula C₂₅H₂₉N₃O₃ and a molecular weight of 419.52 g/mol. Its structure features a 2-methyl-3-biphenylylmethanol scaffold linked to a methoxy-pyridine ring through an ether bond, with an acetamide-terminated alkylamino chain (Canonical SMILES: COc1nc(OCc2cccc(c2C)c2ccccc2)ccc1CNCCNC(=O)C) [1] [4] [9]. Key physicochemical properties include:

  • Hydrogen Bonding: 4 acceptors and 2 donors
  • Rotatable Bonds: 11, indicating moderate flexibility
  • Topological Polar Surface Area (TPSA): 72.48 Ų
  • LogP (XLogP): 5.16, reflecting high hydrophobicity [4] [8]
  • Melting Point: 110.90 ± 0.54°C with high enthalpy of fusion (84.41 ± 0.38 J/g), confirming crystalline stability [8]

Table 1: Physicochemical Profile of BMS-202

PropertyValueMethod/Reference
Molecular FormulaC₂₅H₂₉N₃O₃PubChem CID 117951478
Molecular Weight419.52 g/mol [1] [9]
Hydrogen Bond Acceptors4 [4]
Hydrogen Bond Donors2 [4]
Topological Polar Surface Area72.48 Ų [4]
LogP (XLogP)5.16 [4] [9]
Melting Point110.90 ± 0.54°CDSC, [8]
Water SolubilityLow (highly hydrophobic) [6] [8]
Residual Water Content2.76 ± 1.37% (w/w)Karl Fischer Titration

Scanning electron microscopy (SEM) reveals a needle-like crystalline morphology, while Fourier-transform infrared (FTIR) and Raman spectroscopy confirm batch-to-batch chemical uniformity. The compound exhibits low hygroscopicity (<2% mass change at 90% relative humidity), supporting formulation stability [8].

PD-L1 Binding Affinity & Dimerization Mechanisms

BMS-202 is a nonpeptidic inhibitor of the programmed death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, with IC₅₀ = 18 nM in homogeneous time-resolved fluorescence (HTRF) binding assays and a dissociation constant (KD) of 8 μM for PD-L1 [3] [6] [9]. Its mechanism involves allosteric induction of PD-L1 homodimerization, which sterically occludes the PD-1 binding interface:

Structural Basis of Inhibition

  • BMS-202 binds asymmetrically at the hydrophobic tunnel formed between two PD-L1 monomers, primarily interacting with residues from the C’CFG strands (e.g., Ile54, Tyr56, Met115, Ala121, Tyr123) [7] [10].
  • NMR studies confirm direct binding to PD-L1 (not PD-1), dissociating preformed PD-1/PD-L1 complexes [7].
  • Key interactions: Hydrophobic contacts with Tyr56 and Met115, and hydrogen bonding with Asp122 [7] [10].

Dimerization Dynamics

  • Upon BMS-202 binding, Tyr56 undergoes conformational rearrangement, expanding the pocket into a tunnel-like structure that stabilizes the dimer (PDB: 5J89) [4] [7].
  • Molecular dynamics simulations show that dissociation of BMS-202 triggers collapse of the tunnel entrance via repositioning of Tyr123 and Met115, preventing spontaneous redimerization [10].
  • Symmetrized analogs of BMS-202 exhibit 3.8-fold higher affinity due to optimized hydrophobic contacts with both PD-L1 monomers [10].

Table 2: Comparative Binding Metrics of BMS Inhibitors

CompoundIC₅₀ (HTRF Assay)Thermal Shift (ΔTm) vs. PD-L1Key Residue Interactions
BMS-20218 nM+13.0°CTyr56, Met115, Asp122
BMS-8~200 nM+9.4°CTyr56, Gln66, Met115
BMS-11661.4 μM+6.2°CIle54, Tyr56, Ala121
Symmetric analog4.7 nM+15.1°CDual-site: Tyr56A/B, Met115A/B

Downstream Immunological Effects

  • In B16-F10 melanoma models, BMS-202 reverses T-cell exhaustion: ↑ IFN-γ secretion, ↑ CD8+/Treg ratio, and ↓ PD-L1+ tumor cells [3] [5].
  • Metabolomic profiling in glioblastoma reveals suppressed branched-chain amino acid metabolism (e.g., L-isoleucine ↓ 40%), disrupting tumor bioenergetics [5].

Pharmacokinetic Profile & Tumor Tissue Distribution

BMS-202 exhibits favorable tumor penetration but limited aqueous solubility:

Absorption and Distribution

  • Rapid absorption and distribution into tumors, with concentrations exceeding plasma levels by >10-fold in B16-F10 melanoma-bearing mice [3].
  • High tumor accumulation attributed to lipophilicity (LogP = 5.16) and passive diffusion across membranes [6] [9].
  • In vitro assays show dose-dependent cytotoxicity at high concentrations (IC₅₀ = 7.92–8.41 μM in HCC827/MDA-MB-231 cells), but target engagement occurs below cytotoxic thresholds [6] [9].

Metabolic and Physicochemical Barriers

  • Low hygroscopicity (2.76% w/w water content) supports solid-state stability but challenges aqueous formulation [8].
  • Solubility-limited bioavailability: DMSO solubility = 45 mg/mL; ethanol solubility = 83 mg/mL [9].
  • Topical delivery feasibility confirmed in HaCaT keratinocyte assays: No barrier disruption (Transepithelial Electrical Resistance unchanged) and low cytotoxicity at ≤10 μM [8].

Table 3: Tumor Distribution and Cellular Pharmacokinetics

ParameterFindingsModel System
Tumor-to-Plasma Ratio>10:1B16-F10 melanoma mice [3]
Intratumoral ConcentrationSufficient to block PD-1/PD-L1 bindingB16-F10 melanoma [3]
Solubility in DMSO45 mg/mL (107.27 mM) [9]
Cytotoxicity Threshold>10 μM (safe for target engagement)HaCaT/NHEK cells [8]
Skin Permeation PotentialHigh (low molecular weight, crystalline)SEM/DSC analysis [8]

Metabolic Remodeling in Tumors

  • In glioblastoma, BMS-202 disrupts the PD-L1-AKT-BCAT1 axis, suppressing branched-chain amino acid catabolism and starves tumors of glutamate/nitrogen sources [5].
  • Downregulates surface PD-L1 expression (not mRNA/protein levels) by interfering with PD-L1/Akt interactions [5].

Properties

CAS Number

1675203-84-5

Product Name

BMS-202

IUPAC Name

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29)

InChI Key

JEDPSOYOYVELLZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC

Solubility

Soluble in DMSO

Synonyms

BMS-202; BMS 202; BMS202;

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.